molecular formula C15H10Cl2N2O3 B2443802 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105240-88-7

2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2443802
CAS RN: 1105240-88-7
M. Wt: 337.16
InChI Key: KXBGDINSTITTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, also known as KIRA6, is a small molecule inhibitor that targets the E3 ubiquitin ligase, IRE1α. IRE1α is a key regulator of the unfolded protein response (UPR), which is a cellular stress response pathway that is activated when the endoplasmic reticulum (ER) is overwhelmed with misfolded or unfolded proteins. The UPR is important for maintaining cellular homeostasis, but dysregulation of the pathway has been implicated in a number of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide works by binding to the ATP-binding site of IRE1α, which prevents the activation of the endoribonuclease activity of the protein. This, in turn, inhibits the splicing of XBP1 mRNA, which is a key downstream target of IRE1α in the UPR pathway. Inhibition of IRE1α with this compound has been shown to promote cell death in cancer cells, as well as reduce inflammation in animal models of inflammatory bowel disease.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various cellular and animal models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammatory bowel disease, this compound has been shown to reduce inflammation and improve disease symptoms. This compound has also been shown to improve insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide in lab experiments is that it is a highly specific inhibitor of IRE1α, which allows researchers to study the specific role of IRE1α in various cellular processes. However, one limitation of using this compound is that it is a small molecule inhibitor, which can have off-target effects on other proteins. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide and the role of IRE1α in various diseases. One area of interest is the role of IRE1α in the development of neurodegenerative diseases, as dysregulation of the UPR pathway has been implicated in the pathogenesis of Alzheimer's and Parkinson's disease. Additionally, there is interest in developing more potent and selective inhibitors of IRE1α, as well as exploring the potential of combination therapies that target multiple components of the UPR pathway. Overall, this compound is a valuable tool compound for studying the role of IRE1α in various cellular processes and has the potential to lead to the development of novel therapies for a variety of diseases.

Synthesis Methods

2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide was first synthesized by researchers at the University of Tokyo in 2014. The synthesis involves a multi-step process that includes the reaction of 2,4-dichlorobenzoyl chloride with 5-(furan-2-yl)isoxazole-3-carboxylic acid to form the intermediate, 2,4-dichloro-N-(5-(furan-2-yl)isoxazol-3-yl)benzamide. This intermediate is then reacted with formaldehyde and sodium borohydride to produce this compound.

Scientific Research Applications

2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has been widely used as a tool compound in scientific research to study the role of IRE1α in various cellular processes. For example, this compound has been used to investigate the role of IRE1α in regulating the immune response in cancer cells, as well as in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to identify novel targets for cancer therapy, as inhibition of IRE1α has been shown to sensitize cancer cells to chemotherapy.

properties

IUPAC Name

2,4-dichloro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-9-3-4-11(12(17)6-9)15(20)18-8-10-7-14(22-19-10)13-2-1-5-21-13/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBGDINSTITTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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